molecular formula C23H43N2O9 B605146 Acid-PEG5-TEMPO CAS No. 2055040-79-2

Acid-PEG5-TEMPO

Cat. No. B605146
CAS RN: 2055040-79-2
M. Wt: 491.6
InChI Key: ZYKMQGGSVXXNND-UHFFFAOYSA-N
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Description

Acid-PEG5-TEMPO is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .


Synthesis Analysis

The synthesis of Acid-PEG5-TEMPO involves the use of it as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Acid-PEG5-TEMPO is 492.60 g/mol . Its molecular formula is C23H44N2O9 . The SMILES representation is O=C (CCOCCOCCOCCOCCOCCC (O)=O)NC (CC © ©N1O)CC1 ©C .


Chemical Reactions Analysis

The chemical reactions involving Acid-PEG5-TEMPO are primarily related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

Acid-PEG5-TEMPO has a molecular weight of 492.60 g/mol and a molecular formula of C23H44N2O9 . Its exact mass is 491.30 g/mol . The elemental analysis shows that it contains C, 56.19%; H, 8.82%; N, 5.70%; O, 29.29% .

Mechanism of Action

Target of Action

Acid-PEG5-TEMPO is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Acid-PEG5-TEMPO, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

Acid-PEG5-TEMPO acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a cellular machine that degrades proteins, leading to the destruction of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of Acid-PEG5-TEMPO is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By facilitating the ubiquitination and subsequent degradation of specific target proteins, Acid-PEG5-TEMPO (via PROTACs) can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility . This could potentially enhance its bioavailability, although further studies would be needed to confirm this.

Result of Action

The result of Acid-PEG5-TEMPO’s action is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the role of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease .

Action Environment

The action of Acid-PEG5-TEMPO is likely to be influenced by various environmental factors. For instance, the efficiency of protein degradation could be affected by the presence of other proteins that interact with the target protein or the E3 ligase . Additionally, factors that affect the stability of the PROTAC, such as pH and temperature, could also influence the action of Acid-PEG5-TEMPO .

Safety and Hazards

The safety data sheet for Acid-PEG5-TEMPO suggests that medical attention is required if inhaled . It should be stored at -20°C .

Future Directions

Acid-PEG5-TEMPO, as a PEG-based PROTAC linker, has potential applications in the development of new PROTACs . Its use in research could lead to advancements in targeted therapy drugs .

Relevant Papers One relevant paper discusses the unprecedented aqueous solubility of TEMPO and its application as a high-capacity catholyte for aqueous organic redox flow batteries . This could potentially open up new avenues for the use of Acid-PEG5-TEMPO in energy storage applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Acid-PEG5-TEMPO can be achieved by functionalizing PEG with TEMPO and then adding an acid group to the TEMPO moiety.", "Starting Materials": [ "Polyethylene glycol (PEG)", "TEMPO", "Succinic anhydride", "Pyridine", "Dimethylformamide (DMF)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Activate PEG with NHS and DCC in DMF", "React activated PEG with TEMPO in DMF to form PEG-TEMPO", "React PEG-TEMPO with succinic anhydride and pyridine in DMF to introduce the acid group", "Purify the product using column chromatography" ] }

CAS RN

2055040-79-2

Product Name

Acid-PEG5-TEMPO

Molecular Formula

C23H43N2O9

Molecular Weight

491.6

IUPAC Name

4-(1-carboxy-3,6,9,12,15-pentaoxaoctadecan-18-amido)-2,2,6,6-tetramethylpiperidin-1-olate

InChI

InChI=1S/C23H43N2O9/c1-22(2)17-19(18-23(3,4)25(22)29)24-20(26)5-7-30-9-11-32-13-15-34-16-14-33-12-10-31-8-6-21(27)28/h19H,5-18H2,1-4H3,(H,24,26)(H,27,28)/q-1

InChI Key

ZYKMQGGSVXXNND-UHFFFAOYSA-N

SMILES

OC(CCOCCOCCOCCOCCOCCC(NC1CC(C)(C)N([O-])C(C)(C)C1)=O)=O

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acid-PEG5-TEMPO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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